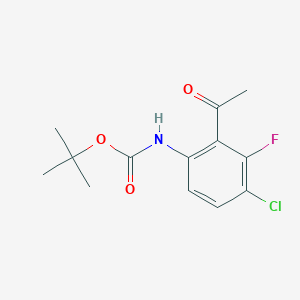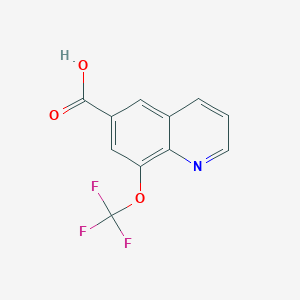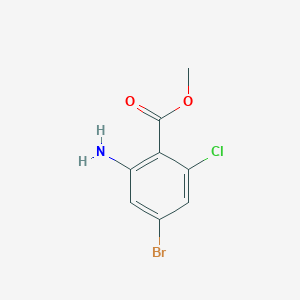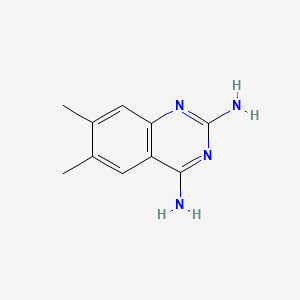
tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an acetyl group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate typically involves the reaction of 2-acetyl-4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to form the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of the acetyl group.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction of the acetyl group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis of the carbamate group.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of amines and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology and Medicine: In biological research, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It is particularly valuable in the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, the compound is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions .
Mecanismo De Acción
The mechanism of action of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine under mild conditions and later removed using strong acids such as trifluoroacetic acid (TFA). The removal process involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate.
Di-tert-butyl dicarbonate (Boc anhydride): A reagent used to introduce the Boc protecting group to amines.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative used in organic synthesis.
Uniqueness: this compound is unique due to the presence of multiple functional groups (acetyl, chloro, and fluoro) on the phenyl ring. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Propiedades
Fórmula molecular |
C13H15ClFNO3 |
|---|---|
Peso molecular |
287.71 g/mol |
Nombre IUPAC |
tert-butyl N-(2-acetyl-4-chloro-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,16,18) |
Clave InChI |
VNPRFIVGRIQIHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)




![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)



